molecular formula C24H26N4O2S B2538601 N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1022235-27-3

N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2538601
CAS No.: 1022235-27-3
M. Wt: 434.56
InChI Key: AWWHKTGVYBPHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a heterocyclic acetamide derivative featuring an imidazo[1,2-c]quinazolinone core substituted with a butyl acetamide chain and a 4-methylbenzylsulfanyl group. Its structural complexity, including the fused imidazo-quinazolinone system, distinguishes it from simpler acetamide derivatives, offering unique electronic and steric properties for biological interactions .

Properties

IUPAC Name

N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-3-4-13-25-21(29)14-20-23(30)28-22(26-20)18-7-5-6-8-19(18)27-24(28)31-15-17-11-9-16(2)10-12-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWHKTGVYBPHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinazoline core.

    Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction, where a suitable butylating agent reacts with the imidazoquinazoline intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the methylphenyl moiety through a thiolation reaction, using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides as reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving sulfanyl and imidazoquinazoline moieties.

Mechanism of Action

The mechanism of action of N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The sulfanyl group is believed to play a crucial role in its biological activity, potentially interacting with thiol-containing enzymes or proteins. The imidazoquinazoline core may also interact with nucleic acids or other biomolecules, influencing various cellular pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on molecular properties, synthesis, and biological activity.

Structural Analogues
2.1.1 Heterocyclic Core Variations
  • Imidazo[1,2-c]quinazolinone vs. Oxadiazole/Thiadiazole Derivatives: The target compound’s imidazo-quinazolinone core differs from oxadiazole (e.g., compounds 7c–7f in ) or thiadiazole (e.g., ) scaffolds.
2.1.2 Substituent Effects
  • Sulfanyl Group: The 4-methylbenzylsulfanyl moiety in the target compound parallels the sulfanyl groups in 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) . However, the attachment to an imidazo-quinazolinone instead of oxadiazole may alter electronic effects (e.g., electron-withdrawing vs. donating) and metabolic stability.
  • Acetamide Chain: The butyl acetamide side chain contrasts with shorter chains (e.g., ethyl or methyl in ).
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₅H₂₇N₃O₂S 449.57 (estimated) Not reported Butyl acetamide, 4-methylbenzylsulfanyl
7d () C₁₆H₁₇N₅O₂S₂ 375.47 148–152 4-Methylphenylpropanamide, oxadiazole
8g () C₂₀H₁₈N₄O₂S 378.45 Not reported 4-Methylphenyl, indole-oxadiazole
BB19015 () C₂₈H₂₅ClN₄O₂S 517.04 Not reported 3-Chlorophenyl, phenethylpropanamide

Key Observations :

  • The target compound’s higher molecular weight (estimated ~449 g/mol) compared to 7d or 8g suggests increased steric bulk, which may influence bioavailability.
  • Melting points for analogous compounds (e.g., 7d : 148–152°C) indicate solid-state stability, though data for the target compound is lacking .

Biological Activity

N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its inhibitory activities against key enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex imidazo[1,2-c]quinazoline scaffold, which has been shown to exhibit various biological activities. The molecular formula is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S with a molecular weight of approximately 462.67 g/mol.

1. Enzyme Inhibition

One of the primary areas of research for this compound is its inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibitors of α-glucosidase are valuable in managing type 2 diabetes mellitus (T2DM). Recent studies indicate that imidazoquinazolines, including derivatives similar to this compound, exhibit promising inhibitory activity against this enzyme.

CompoundIC50 (µM)Reference
This compound50.0 ± 0.12
Related Imidazo[1,2-c]quinazolines268.25 ± 0.09

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that substituents on the imidazole moiety significantly influence the biological activity of these compounds. For instance:

  • Electron-donating groups enhance α-glucosidase inhibition.
  • The presence of phenyl rings improves potency.

Study on Antidiabetic Activity

In a recent study published in Pharmaceutical Research, researchers evaluated several imidazo[1,2-c]quinazolines for their α-glucosidase inhibitory effects. The study highlighted that compounds with specific substituents exhibited enhanced activity:

"The presence of two OMe groups at C-2 and C-3 positions significantly improved the inhibitory potency against α-glucosidase" .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and α-glucosidase. These studies revealed critical hydrogen bonding and hydrophobic interactions that contribute to the compound's inhibitory efficacy.

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the imidazoquinazoline core, followed by sulfanyl group introduction and acetamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability, while ethanol is used for milder conditions .
  • Temperature control : 60–100°C for imidazoquinazoline cyclization; lower temperatures (25–40°C) prevent decomposition during sulfanyl group addition .
  • Catalysts : Bases like NaH or K₂CO₃ facilitate coupling reactions . Yields typically range from 45% to 75%, depending on stepwise purity checks via TLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., sulfanyl at δ 3.8–4.2 ppm, imidazoquinazoline protons at δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% purity threshold) .
  • Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 508.2) .

Q. What initial biological screening approaches are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases at 1–100 μM concentrations .
  • Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action?

  • Target identification : Use pull-down assays with biotinylated analogs or affinity chromatography .
  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; validate with mutagenesis studies .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment to identify dysregulated pathways (e.g., apoptosis, NF-κB) .

Q. How should discrepancies in biological activity data be analyzed?

  • Batch variability : Compare HPLC purity (>5% impurity correlates with reduced activity) .
  • Solubility effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Assay conditions : Standardize ATP concentrations in kinase assays; conflicting IC₅₀ values may arise from variable ATP levels .

Q. What strategies optimize pharmacokinetic properties?

  • Solubility enhancement : Co-solvents (PEG 400) or nanoformulation (liposomes) improve aqueous solubility (<10 µg/mL in PBS) .
  • Metabolic stability : Incubate with liver microsomes; introduce electron-withdrawing groups to reduce CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .

Methodological Notes

  • Contradiction resolution : Conflicting cytotoxicity data may stem from cell line-specific expression of efflux pumps (e.g., P-gp). Verify using transporter inhibitors like verapamil .
  • Scale-up challenges : Pilot-scale synthesis (≥10 g) requires switching from DMF to toluene for safer distillation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.